molecular formula C12H16N2O4S B5296666 4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide

4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B5296666
M. Wt: 284.33 g/mol
InChI Key: UOOUCBMWYGUGQZ-UHFFFAOYSA-N
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Description

4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that features a benzamide core substituted with a methoxy group at the 4-position and a pyrrolidin-1-ylsulfonyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methoxybenzoic acid with an appropriate amine under amide bond-forming conditions.

    Introduction of the Pyrrolidin-1-ylsulfonyl Group: The pyrrolidin-1-ylsulfonyl group can be introduced via sulfonylation of the benzamide core using pyrrolidine and a sulfonyl chloride reagent under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions may involve nucleophiles such as halides or amines under acidic or basic conditions.

Major Products:

    Oxidation: Formation of 4-hydroxy-3-(pyrrolidin-1-ylsulfonyl)benzamide.

    Reduction: Formation of 4-methoxy-3-(pyrrolidin-1-ylsulfonyl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The pyrrolidin-1-ylsulfonyl group is known to enhance the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenylboronic acid: Similar structure but with a boronic acid group instead of a benzamide.

    4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)aniline: Similar structure but with an aniline group instead of a benzamide.

Uniqueness: 4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and pyrrolidin-1-ylsulfonyl groups enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-18-10-5-4-9(12(13)15)8-11(10)19(16,17)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOUCBMWYGUGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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